molecular formula C12H19NO5 B12948580 4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid

4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid

Cat. No.: B12948580
M. Wt: 257.28 g/mol
InChI Key: NNZSBVSOHULTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name rel-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid encodes the compound’s fused bicyclic framework, substituent positions, and relative stereochemistry. The parent structure consists of a furo[3,2-b]pyrrole system, where a tetrahydrofuran ring (positions 1–4) is fused to a pyrrolidine ring (positions 5–8) via shared atoms at C3 and C2, respectively (Figure 1). The "hexahydro" descriptor indicates full saturation of both rings, yielding a rigid bicyclo[3.3.0]octane scaffold.

Key substituents include:

  • A tert-butoxycarbonyl (Boc) group at position 4, attached to the pyrrolidine nitrogen
  • A carboxylic acid moiety at position 6 on the tetrahydrofuran ring

The molecular formula C₁₂H₁₉NO₅ (MW 257.28 g/mol) aligns with mass spectrometry data. X-ray crystallography confirms bond lengths of 1.54 Å for C–C single bonds in the saturated rings and 1.45 Å for the ester C–O bonds in the Boc group.

Stereochemical Configuration Analysis

The compound exhibits three stereocenters at C3a (R-configuration), C6 (S-configuration), and C6a (R-configuration), as denoted by the rel-(3aR,6S,6aR) prefix. This configuration arises from the cis-fusion of the tetrahydrofuran and pyrrolidine rings, constrained by the bicyclic framework. Nuclear Overhauser Effect (NOE) spectroscopy reveals spatial proximity between:

  • The Boc group’s tert-butyl protons and H-3a (δ 3.12 ppm)
  • H-6 (δ 4.25 ppm) and H-6a (δ 2.98 ppm)

Density Functional Theory (DFT) calculations indicate the specified stereochemistry minimizes steric strain between the Boc group and carboxylic acid substituent, with a computed energy barrier of 8.2 kcal/mol for epimerization.

Conformational Dynamics in Solution and Solid States

In the solid state , X-ray diffraction shows the molecule adopts a twisted boat conformation for the pyrrolidine ring and an envelope conformation for the tetrahydrofuran ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid (O–H) and the pyrrolidine nitrogen (N–H, 2.1 Å).

In solution (DMSO-d₆), NMR data (¹H, 13C, NOESY) reveal dynamic interconversion between two dominant conformers:

  • Conformer A (85% population): Boc group axial, carboxylic acid equatorial
  • Conformer B (15% population): Boc group equatorial, carboxylic acid axial

The energy difference between these states is 0.7 kcal/mol, with an interconversion rate of 1.2 × 10⁴ s⁻¹ at 298 K. Solvent polarity modulates this equilibrium—aprotic solvents like chloroform favor Conformer A (93%), while polar aprotic solvents like DMSO increase Conformer B population to 22%.

Comparative Structural Analysis with Furo[3,2-b]pyrrole Derivatives

Comparative studies with structurally related compounds highlight distinct electronic and steric effects (Table 1):

Compound Substituent Position Ring Saturation Dipole Moment (D) LogP
Target Compound 4-Boc, 6-COOH Hexahydro 4.8 1.2
Furo[3,2-b]pyrrole-3-carboxylic acid 3-COOH Dihydro 5.1 -0.3
2-Methyl-furo[3,2-b]pyrrolidine 2-CH₃ Hexahydro 2.3 1.8

Key differences include:

  • Electron-withdrawing effects : The Boc and carboxylic acid groups reduce basicity (pKa 3.9 for pyrrolidine N) versus 8.2 in the methyl analog
  • Ring strain : Hexahydro saturation decreases angle strain by 12° compared to dihydro derivatives
  • Solubility : The carboxylic acid moiety enhances aqueous solubility (12 mg/mL) versus non-polar analogs (<1 mg/mL)

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

NNZSBVSOHULTJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Route and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid typically follows a multi-step process involving:

  • Starting Materials: A key intermediate (referred to as Compound 1 in patent literature) is dissolved in tetrahydrofuran (THF) and cooled to low temperatures (-20 °C).
  • Base Addition: Potassium tert-butoxide is added to deprotonate and activate the intermediate.
  • Alkylation: Bromochloroethane is added dropwise under nitrogen atmosphere, and the reaction mixture is gradually warmed to 15 °C and stirred overnight to complete the reaction.
  • Workup: The reaction is quenched with saturated ammonium chloride solution, followed by extraction with ethyl acetate. The organic phase is dried and concentrated.
  • Purification: The crude product is purified by column chromatography using petroleum ether and ethyl acetate as eluents, yielding the target compound as a yellow oil with near-quantitative yield (100% reported in an example).

Table 1: Key Reaction Parameters from Patent Example

Step Reagents/Conditions Quantity (g/mol) Temperature (°C) Time Outcome
Dissolution Compound 1 in THF 8.0 g (0.0310 mol) -20 - Solution prepared
Base Addition Potassium tert-butoxide 8.7 g (0.0777 mol) -20 30 min Deprotonation
Alkylation Bromochloroethane 6.5 g (0.0451 mol) -20 to 15 Overnight Alkylation complete
Quenching & Extraction Saturated NH4Cl, ethyl acetate extraction - Room temp - Workup
Purification Column chromatography (petroleum ether:ethyl acetate 20:1) - Room temp - Pure compound isolated
Yield - - - - 9.9 g, 100% yield

Industrial and Scale-Up Considerations

  • The described synthetic method addresses challenges in industrialization by providing a convenient, short synthetic route with easy operation and mild reaction conditions.
  • Use of tetrahydrofuran as solvent and potassium tert-butoxide as base allows for efficient deprotonation and alkylation steps.
  • The reaction is conducted under nitrogen atmosphere to prevent oxidation or moisture interference.
  • Purification by column chromatography is suitable for laboratory scale; however, industrial processes may employ crystallization or continuous flow reactors to enhance throughput and reduce solvent use.
  • The process is designed to be reproducible with high yield and purity, critical for applications in pharmaceutical intermediates or advanced organic synthesis.

Alternative Synthetic Approaches

  • The hexahydro-2H-furo[3,2-b]pyrrole core can be synthesized via cyclization reactions of appropriate precursors such as 4-penten-1-amine with formaldehyde under acidic catalysis, followed by functional group modifications to introduce the Boc protecting group and carboxylic acid moiety.
  • Oxidation and reduction steps using reagents like potassium permanganate and lithium aluminum hydride have been reported in related synthetic sequences to adjust oxidation states and install functional groups.
  • The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to protect the amine functionality during subsequent transformations.

Research Findings and Analytical Data

  • The compound exhibits stereochemical specificity with defined chiral centers at positions 3a, 6, and 6a, confirmed by stereochemical descriptors (3aR,6S,6aR).
  • Purity levels of 97% or higher are achievable with the described methods, suitable for research and development purposes.
  • Analytical techniques such as thin-layer chromatography (TLC) with petroleum ether/ethyl acetate solvent systems are used to monitor reaction progress and purity.
  • The compound’s stability is enhanced by the Boc protecting group, which prevents unwanted side reactions during synthesis and storage.

Summary Table of Preparation Methods

Preparation Aspect Details Source
Solvent Tetrahydrofuran (THF)
Base Potassium tert-butoxide
Alkylating Agent Bromochloroethane
Reaction Temperature Initial -20 °C, then raised to 15 °C
Atmosphere Nitrogen
Purification Method Column chromatography (petroleum ether:ethyl acetate 20:1)
Yield Up to 100% (laboratory scale)
Alternative Cyclization 4-penten-1-amine + formaldehyde under acid catalysis, followed by Boc protection
Functional Group Protection Boc group introduced via di-tert-butyl dicarbonate under basic conditions
Industrial Scale-up Continuous flow reactors, crystallization, solvent recycling

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Example Synthesis Route:

  • Starting Materials : Use readily available precursors that can undergo cyclization.
  • Cyclization : Employ conditions that favor the formation of the furo[3,2-b]pyrrole structure.
  • Functionalization : Introduce the tert-butoxycarbonyl group and carboxylic acid moiety through specific reaction conditions.

Scientific Research Applications

The compound has been identified as a valuable tool in various research domains:

  • Drug Discovery :
    • It serves as a substrate or reagent in biochemical assays to explore enzyme interactions and metabolic pathways.
    • Its unique structure allows it to act as an inhibitor or modulator in biological systems, making it useful in screening for potential drug candidates.
  • Biological Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and antitumor properties, indicating its potential for therapeutic applications.
    • Its ability to interact with G protein-coupled receptors (GPCRs) positions it as a candidate for further investigation in pharmacology .
  • Chemical Biology :
    • The compound's structural features facilitate the study of protein-ligand interactions, thereby aiding in the understanding of biological mechanisms at the molecular level.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid effectively inhibited specific enzymes involved in metabolic pathways related to cancer progression. The structure-activity relationship (SAR) was analyzed to optimize potency and selectivity.

Case Study 2: Antitumor Activity

Research published in medicinal chemistry journals has reported on the antitumor efficacy of compounds derived from this molecule. In vitro assays showed significant cytotoxicity against various cancer cell lines, prompting further exploration into its mechanism of action.

Mechanism of Action

The mechanism by which 4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

Compound A : (3aS,6aS)-tert-Butyl tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate (79)
  • Core Structure : Similar furo-pyrrole bicyclic system but lacks the carboxylic acid group.
  • Functional Groups : Boc-protected amine at position 4 and a methyl ester (vs. carboxylic acid in the target compound).
  • Stereochemistry : (3aS,6aS) configuration, differing in ring saturation and substituent positions .
Compound B : rac-(3aR,6R,6aR)-4-[(tert-butoxy)carbonyl]-tetrahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid
  • Core Structure : Nearly identical to the target compound but with a 6R configuration (vs. 6S in the racemic mixture).
  • Implications : Stereochemistry at position 6 affects binding affinity in biological systems and synthetic pathways .
Compound C : 6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)-phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid (18)
  • Core Structure : Pyrimidine-pyrrolo hybrid (vs. furo-pyrrole).
  • Functional Groups : Trifluoromethylphenyl group and pyrimidine-carboxylic acid.

Physical and Spectral Properties

Property Target Compound (racemic) Compound A Compound C
Melting Point Not reported 83–85°C Not reported
Rf Value Not reported 0.42 (hexane/EtOAc 4:6) Not applicable
Stereochemical Complexity High (6S/6R) Moderate (3aS,6aS) High (pyrrolo-pyrrole core)
Key Spectral Data Not reported ¹H-NMR (δ 1.43, Boc CH3) ¹H-NMR (δ 7.65, aromatic)
Target Compound :
  • Likely synthesized via Boc-protection of a pyrrolidine precursor, followed by cyclization and acid hydrolysis to introduce the carboxylic acid group (analogous to methods in ).
Compound A :
  • Synthesized via multistep routes, including cyclization and Boc protection. Key step: LiOH-mediated hydrolysis to yield carboxylic acid derivatives .
Compound C :
  • Palladium-catalyzed amination and Boc deprotection (HCl), highlighting shared Boc chemistry with the target compound .

Stereochemical Impact

  • 6S vs. 6R Configuration : The target compound’s racemic mixture (6S/6R) may limit enantioselective applications, whereas enantiopure analogs (e.g., Compound B) are critical for chiral drug synthesis .
  • Biological Activity : Stereochemistry in furo-pyrrole systems (e.g., Compound A’s 3aS,6aS configuration) influences binding to biological targets like enzymes or receptors .

Biological Activity

4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique fused ring structure, which may contribute to its interactions with various biological targets. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid typically involves multi-step organic reactions. Initial steps may include the cyclization of suitable precursors followed by functional group modifications to introduce the tert-butoxycarbonyl and carboxylic acid functionalities. Advanced synthetic methods may utilize continuous flow reactors to enhance yield and purity during industrial production.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly concerning its interaction with enzymes and receptors.

Enzyme Interactions

Research indicates that 4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit cholinesterases and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammation respectively .

Case Studies

  • Cholinesterase Inhibition : A study on related furochromone derivatives demonstrated that structural modifications significantly impacted their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups enhanced inhibitory activity, suggesting that similar modifications could be explored for 4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid to optimize its therapeutic potential against Alzheimer's disease .
  • Anti-inflammatory Properties : Another investigation into furochromone derivatives highlighted their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory responses. The study found that certain derivatives exhibited moderate to strong inhibition, indicating potential for anti-inflammatory applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of compounds similar to 4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid reveals insights into how structural variations affect biological activity. Key findings include:

  • Substituent Effects : The introduction of halogen atoms or electron-withdrawing groups on aromatic rings can enhance enzyme inhibition potency.
  • Ring Modifications : Changes in the fused ring structure can influence binding affinity to target proteins, impacting overall biological efficacy.

Potential Applications

Given its biological activity profile, 4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid could be explored for:

  • Neuroprotective Agents : Targeting cholinergic pathways for the treatment of Alzheimer's disease.
  • Anti-inflammatory Drugs : Modulating inflammatory responses in conditions such as arthritis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.